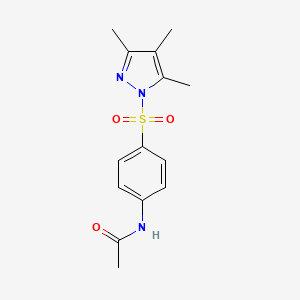

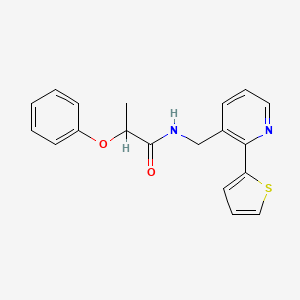

![molecular formula C15H15F3N4O B2701022 6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine CAS No. 339103-67-2](/img/structure/B2701022.png)

6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine

カタログ番号:

B2701022

CAS番号:

339103-67-2

分子量:

324.307

InChIキー:

UMMNVDVTZLPRRW-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine” is a chemical compound . It is a member of the 1,2,4-triazine family, which are well-known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

The synthesis of this compound could involve several steps. One possible method could be the Suzuki–Miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .科学的研究の応用

Chemical Modifications and Synthesis

- The study by Collins, Hughes, and Johnson (2000) discusses the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones, which are related to the specified compound, focusing on reactions with phosphoruspentasulfide and morpholine (Collins, Hughes, & Johnson, 2000).

Antimicrobial Activities

- Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including morpholine compounds, and evaluated their antimicrobial activities, demonstrating good to moderate effects against various microorganisms (Bektaş et al., 2007).

Crystal Structure Analysis

- Fridman, Kapon, and Kaftory (2003) described the crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, including morpholine derivatives, showing different molecular conformations (Fridman, Kapon, & Kaftory, 2003).

Anticancer Applications

- Jain et al. (2020) reviewed the synthesis of various triazine derivatives, including morpholino-substituted ones, highlighting their significant potential in cancer therapy (Jain et al., 2020).

Anti-Hepatitis C Virus Activity

- Sugita et al. (2010) synthesized morpholino triazines and evaluated them for anti-hepatitis C virus (HCV) activity, finding moderate potency and selectivity (Sugita et al., 2010).

Biological Activity and X-ray Structural Studies

- Jin, Ban, Nakamura, and Lee (2018) conducted studies on morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives, including their X-ray structural analysis and biological activity against melanoma cells (Jin et al., 2018).

Synthesis and Applications in Topical Drug Delivery

- Rautio et al. (2000) synthesized novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery, demonstrating improved skin permeation (Rautio et al., 2000).

特性

IUPAC Name |

4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O/c1-10-14(22-5-7-23-8-6-22)19-13(21-20-10)11-3-2-4-12(9-11)15(16,17)18/h2-4,9H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMMNVDVTZLPRRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901326656 |

Source

|

| Record name | 4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819680 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

339103-67-2 |

Source

|

| Record name | 4-[6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901326656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

(E)-N-benzyl-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyr...

Cat. No.: B2700939

CAS No.: 477524-09-7

7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[...

Cat. No.: B2700940

CAS No.: 459418-29-2

N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)...

Cat. No.: B2700941

CAS No.: 890607-14-4

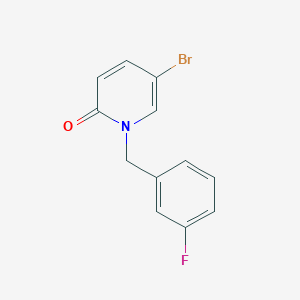

5-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one

Cat. No.: B2700943

CAS No.: 879893-58-0

![(E)-N-benzyl-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2700939.png)

![7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2700940.png)

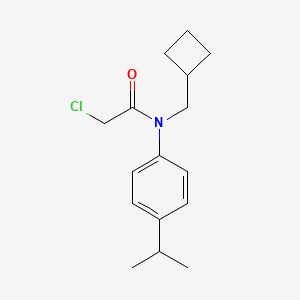

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2700945.png)

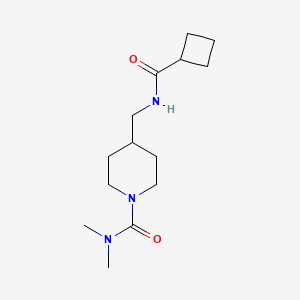

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2700946.png)

![N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2700949.png)

![5-{[(3-acetylphenyl)amino]methylidene}-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2700953.png)

![N-(1-cyano-1-cyclopropylethyl)-2-({2-methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2700956.png)

![3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B2700960.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)acrylamide](/img/structure/B2700962.png)